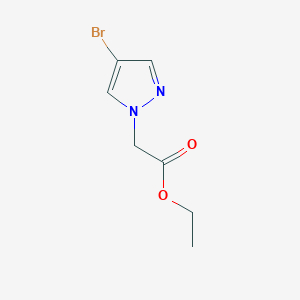

Ethyl-2-(4-Brom-1H-pyrazol-1-yl)acetat

Übersicht

Beschreibung

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is a chemical compound with the IUPAC name ethyl (4-bromo-1H-pyrazol-1-yl)acetate . It has a molecular weight of 233.06 .

Synthesis Analysis

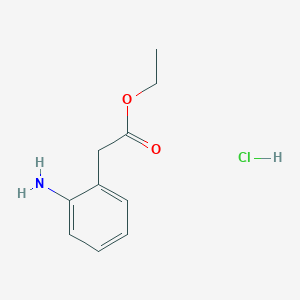

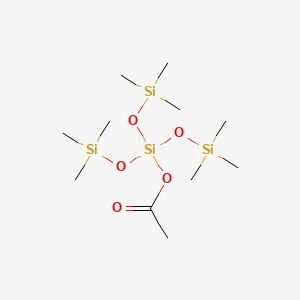

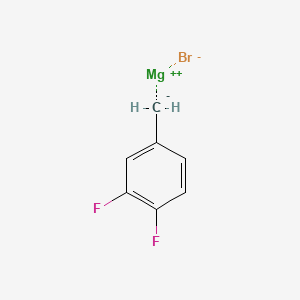

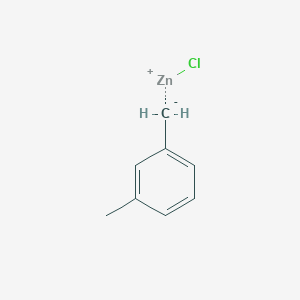

The synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate involves several steps. One method involves the use of 4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl(1,3,2)dioxaborolan-2-yl)-1,3,2-dioxaborolane in DMF at 80°C . Another method involves the use of sodium hydride in anhydrous DMF at 60°C . More detailed synthesis methods can be found in the referenced documents .Molecular Structure Analysis

The linear formula of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is C7H9BrN2O2 . It contains seven carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms .Physical and Chemical Properties Analysis

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is a solid or liquid compound that should be stored in a dry environment at 2-8°C . .Wissenschaftliche Forschungsanwendungen

Synthese von Imidazol-Derivaten

Imidazol-Derivate spielen in der Pharmakologie eine wichtige Rolle aufgrund ihrer breiten Palette an biologischen Aktivitäten. Ethyl-2-(4-Brom-1H-pyrazol-1-yl)acetat kann als Vorläufer bei der Synthese von Imidazolverbindungen dienen, die Anwendungsmöglichkeiten von Antibiotika bis hin zu Antitumormitteln bieten. .

Entwicklung von Antileishmanialen Wirkstoffen

Auf der Suche nach neuen Behandlungsmöglichkeiten gegen Leishmaniose wurde diese Verbindung bei der Synthese von Molekülen mit starker in-vitro-Antipromastigoten-Aktivität eingesetzt. Diese synthetisierten Verbindungen zeigen vielversprechende Ergebnisse aufgrund ihrer passenden Struktur im aktiven Zentrum der Zielenzyme. .

Synthese von Antimalaria-Medikamenten

Der Kampf gegen Malaria hat zur Erforschung von Pyrazol-Derivaten als potenzielle Antimalaria-Wirkstoffe geführt. This compound wird zur Herstellung von Verbindungen verwendet, die das Wachstum von Malariaparasiten hemmen könnten. .

Erstellung von bioaktiven Molekülen

Diese Verbindung ist entscheidend bei der Synthese verschiedener bioaktiver Moleküle, einschließlich Inhibitoren, die zur Entwicklung neuer Medikamente gegen verschiedene Krankheiten führen könnten. .

Synthese von Pyrazol-basierten Antioxidantien

Forscher haben This compound verwendet, um Pyrazol-basierte Verbindungen mit antioxidativen Eigenschaften zu erzeugen. Diese Verbindungen haben ein gutes Radikalfänger-Potenzial gezeigt, was entscheidend für die Bekämpfung von Krankheiten ist, die mit oxidativem Stress zusammenhängen. .

Forschung zu photophysikalischen Eigenschaften

Pyrazol-Derivate weisen außergewöhnliche photophysikalische Eigenschaften auf. Die betreffende Verbindung kann zur Synthese von Derivaten verwendet werden, die zum Verständnis und zur Entwicklung von Materialien mit spezifischen photophysikalischen Eigenschaften beitragen. .

Chemische Synthese von Heterocyclen

Die Vielseitigkeit von This compound ermöglicht seinen Einsatz bei der chemischen Synthese von Heterocyclen, die grundlegende Strukturen in vielen Arzneimitteln und Industriechemikalien darstellen. .

Anwendungen in der Materialwissenschaft

Aufgrund seiner reaktiven Natur kann diese Verbindung in der Materialwissenschaft verwendet werden, um neuartige Materialien mit potenziellen Anwendungen in verschiedenen Industrien zu erzeugen, darunter Elektronik und Pharmazeutika. .

Safety and Hazards

Wirkmechanismus

Mode of Action

The compound belongs to the pyrazole class, which is known for its broad range of chemical and biological properties . Pyrazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Pharmacokinetics

The compound is reported to have high gastrointestinal absorption and is bbb permeant . The compound has a lipophilicity (Log Po/w) of 2.08 (iLOGP), indicating its potential for bioavailability .

Biochemische Analyse

Biochemical Properties

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including liver alcohol dehydrogenase, where it acts as an inhibitor The interaction between Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate and liver alcohol dehydrogenase involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal substrate

Cellular Effects

The effects of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses . Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For instance, it has been shown to induce the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage.

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For example, Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate binds to the active site of liver alcohol dehydrogenase, inhibiting its enzymatic activity . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, which prevents the enzyme from interacting with its natural substrate. Additionally, Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate has been shown to modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in oxidative stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate can lead to cumulative effects on cellular function, particularly in terms of oxidative stress responses. In vitro studies have shown that prolonged exposure to this compound can enhance the expression of antioxidant enzymes, thereby improving the cell’s ability to manage oxidative stress.

Dosage Effects in Animal Models

The effects of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects by enhancing the expression of antioxidant enzymes and improving cellular resilience to oxidative stress . At high doses, Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate can exhibit toxic effects, including liver damage and impaired cellular function. These adverse effects are likely due to the compound’s ability to inhibit liver alcohol dehydrogenase and disrupt normal metabolic processes.

Metabolic Pathways

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is involved in several metabolic pathways, particularly those related to oxidative stress responses. This compound interacts with enzymes such as liver alcohol dehydrogenase, modulating their activity and influencing metabolic flux . Additionally, Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate can affect the levels of various metabolites, including those involved in antioxidant defense mechanisms. The modulation of these metabolic pathways by Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate contributes to its overall biochemical effects.

Transport and Distribution

The transport and distribution of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins . This compound is readily taken up by cells and distributed to various intracellular compartments, where it can exert its biochemical effects. The localization and accumulation of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate within cells are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes.

Subcellular Localization

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate exhibits specific subcellular localization patterns, which are critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress responses . Additionally, Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. The subcellular localization of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is essential for its ability to modulate cellular processes and exert its biochemical effects.

Eigenschaften

IUPAC Name |

ethyl 2-(4-bromopyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVAPGLHLXVJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426895 | |

| Record name | (4-Bromo-pyrazol-1-yl)-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82231-58-1 | |

| Record name | (4-Bromo-pyrazol-1-yl)-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1599405.png)